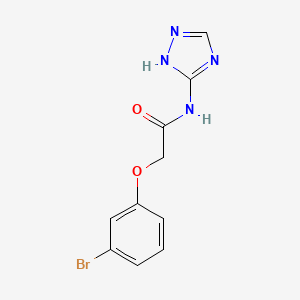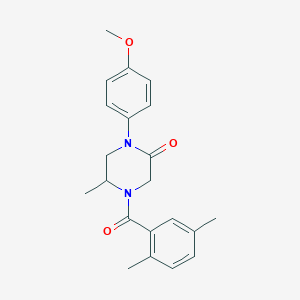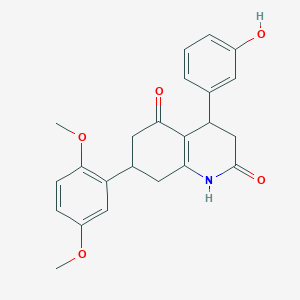
2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that features a bromophenoxy group and a triazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:
Formation of the bromophenoxy intermediate: This can be achieved by reacting 3-bromophenol with an appropriate acylating agent.
Introduction of the triazole ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and other suitable reagents.
Coupling of intermediates: The final step involves coupling the bromophenoxy intermediate with the triazole intermediate under suitable conditions, such as using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenoxy group.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide: Similar structure but with the bromine atom in a different position.
2-(3-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide: Similar structure but with the triazole ring in a different position.
Uniqueness
The uniqueness of 2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-2-1-3-8(4-7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHRVVBCZHMXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)
![4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidine-2-carboxamide](/img/structure/B5570864.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5570888.png)

![3-CYCLOPENTYLIDENE-1H,2H,4H-CYCLOPENTA[B]QUINOLIN-9-ONE](/img/structure/B5570901.png)

![(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570921.png)
![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)
![3-{[METHYL(PHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B5570928.png)


![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)
![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)
